3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline ring substituted with a carbonitrile group, a nitro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives followed by nitration and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc and acetic acid, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-4-oxo-: This compound lacks the nitro group present in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo-.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: This compound has a similar quinoline structure but different substituents.
Uniqueness
The presence of the nitro group in 3-Quinolinecarbonitrile, 1,4-dihydro-8-methyl-6-nitro-4-oxo- imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C11H7N3O3 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
8-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-8(14(16)17)3-9-10(6)13-5-7(4-12)11(9)15/h2-3,5H,1H3,(H,13,15) |
InChI Key |
PAXCSDAMFHXSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.